DMT-dG(dmf) Phosphoramidite

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H53N8O7P/c1-29(2)51(30(3)4)59(56-24-12-23-44)58-36-25-38(50-28-45-39-40(50)47-42(48-41(39)52)46-27-49(5)6)57-37(36)26-55-43(31-13-10-9-11-14-31,32-15-19-34(53-7)20-16-32)33-17-21-35(54-8)22-18-33/h9-11,13-22,27-30,36-38H,12,24-26H2,1-8H3,(H,47,48,52)/b46-27+/t36-,37+,38+,59?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRQAXTCBMPFGAN-UNHDIWNRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(NC6=O)N=CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(NC6=O)/N=C/N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H53N8O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

824.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of the Dimethylformamidine (dmf) Protecting Group on Guanosine Phosphoramidite: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the chemical synthesis of oligonucleotides, the strategic use of protecting groups is paramount to ensure the fidelity and efficiency of the process. For the guanosine (B1672433) nucleobase, the exocyclic N²-amino group presents a reactive site that necessitates protection to prevent unwanted side reactions during the phosphoramidite (B1245037) coupling steps. While the isobutyryl (ibu) group has been a traditional choice, the dimethylformamidine (dmf) protecting group has emerged as a superior alternative, offering significant advantages in terms of deprotection kinetics and overall synthesis efficiency. This technical guide provides a comprehensive overview of the function of the dmf protecting group on guanosine phosphoramidite, including a detailed comparison with the ibu group, experimental protocols, and a discussion of its impact on oligonucleotide synthesis.

Introduction: The Imperative of Protecting Groups in Oligonucleotide Synthesis

Solid-phase oligonucleotide synthesis, primarily through the phosphoramidite method, is a cyclical process that builds a DNA or RNA strand by sequentially adding nucleotide building blocks.[1] To direct the desired 3' to 5' chain elongation and prevent side reactions, various functional groups on the nucleosides must be temporarily masked with protecting groups.[2][3] Key protected sites include the 5'-hydroxyl group (typically with a dimethoxytrityl [DMT] group), the phosphate (B84403) group (commonly with a β-cyanoethyl group), and the exocyclic amino groups of adenine, cytosine, and guanine (B1146940).[3]

The choice of protecting group for the exocyclic amine of guanosine is particularly critical. This amine is nucleophilic and, if left unprotected, can react with the activated phosphoramidite, leading to branched chains and other undesired byproducts.[4] The ideal protecting group should be stable throughout the synthesis cycles but readily and completely removable under conditions that do not damage the final oligonucleotide product.

The Dimethylformamidine (dmf) Protecting Group: A Superior Alternative

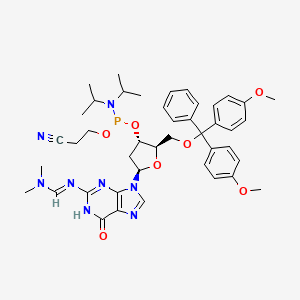

The dimethylformamidine (dmf) group has gained widespread adoption as the preferred protecting group for the N²-amino group of guanosine phosphoramidite. Its chemical structure is shown in Figure 1.

The primary advantages of the dmf group over the traditional isobutyryl (ibu) group are its significantly faster deprotection kinetics and its contribution to reducing depurination.

Accelerated Deprotection Kinetics

The most significant advantage of the dmf group is the substantial reduction in the time and/or temperature required for its removal during the final deprotection step. The amide bond of the N²-isobutyryl-deoxyguanosine is notably stable, necessitating harsh and prolonged treatment with concentrated ammonium (B1175870) hydroxide (B78521), often overnight at 55 °C.[4] In contrast, the dmf group is much more labile and can be removed under milder conditions and in a fraction of the time.[5] This is especially beneficial for high-throughput oligonucleotide synthesis and for the preparation of oligonucleotides containing sensitive modifications that may be degraded by harsh deprotection conditions.[6]

Compatibility with "UltraFAST" Deprotection Protocols

The lability of the dmf group makes it highly compatible with "UltraFAST" deprotection protocols that utilize a mixture of ammonium hydroxide and methylamine (B109427) (AMA).[4][7] This reagent can achieve complete deprotection of oligonucleotides synthesized with dmf-dG and acetyl-protected deoxycytidine (Ac-dC) in as little as 5-10 minutes at 65 °C.[4][8] This rapid deprotection minimizes the exposure of the newly synthesized oligonucleotide to harsh basic conditions, thereby preserving its integrity.

Reduced Depurination

Depurination, the cleavage of the N-glycosidic bond between the purine (B94841) base and the deoxyribose sugar, is a potential side reaction during the acidic detritylation step of each synthesis cycle.[9] Electron-withdrawing protecting groups on the purine base can exacerbate this problem. The dmf group, being electron-donating, helps to stabilize the glycosidic bond of guanosine, thus reducing the incidence of depurination compared to acyl groups like ibu.[9][10] This is particularly important in the synthesis of long oligonucleotides where the cumulative exposure to acid is significant.

Quantitative Comparison of dmf and ibu Protecting Groups

The advantages of the dmf protecting group can be quantified in terms of deprotection times and compatibility with various deprotection reagents.

| Protecting Group | Deprotection Reagent | Temperature (°C) | Time | Reference(s) |

| dmf-dG | Concentrated Ammonia | 55 | 2 hours | |

| Concentrated Ammonia | 65 | 1 hour | ||

| AMA (Ammonium Hydroxide/Methylamine) | 65 | 5-10 minutes | [7][8] | |

| AMA (Ammonium Hydroxide/Methylamine) | Room Temperature | 120 minutes | [11] | |

| t-Butylamine/Methanol (B129727)/Water (1:1:2) | Not Specified | Compatible | [12] | |

| ibu-dG | Concentrated Ammonia | 55 | Overnight (typically 8-16 hours) | [4] |

| AMA (Ammonium Hydroxide/Methylamine) | 65 | 10 minutes | [8] | |

| AMA (Ammonium Hydroxide/Methylamine) | Room Temperature | 120 minutes | [11] |

Table 1: Comparison of Deprotection Conditions for dmf-dG and ibu-dG.

| Parameter | dmf-dG | ibu-dG | Advantage of dmf-dG | Reference(s) |

| Deprotection Rate | ~4 times faster than ibu | Slower | Significant time savings, especially with ammonia | [6] |

| Depurination | Reduced due to electron-donating nature | Higher risk due to electron-withdrawing nature | Higher yield of full-length product, especially for long oligos | [9][10] |

| Suitability for G-rich sequences | High, reduces incomplete deprotection | Prone to incomplete deprotection | Improved purity and yield | |

| Compatibility with sensitive modifications | High, allows for milder deprotection | Lower, harsh deprotection can degrade modifications | Broader applicability in modified oligonucleotide synthesis | [6] |

Table 2: Performance Comparison of dmf-dG and ibu-dG.

Experimental Protocols

Synthesis of N²-Dimethylformamidine-5'-O-DMT-2'-deoxyguanosine-3'-CE-Phosphoramidite

The synthesis of dmf-protected guanosine phosphoramidite involves a multi-step process starting from 2'-deoxyguanosine (B1662781).

Materials:

-

2'-Deoxyguanosine

-

N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA)

-

Methanol

-

Pyridine

-

4,4'-Dimethoxytrityl chloride (DMT-Cl)

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

-

N,N-Diisopropylethylamine (DIPEA)

-

Acetonitrile (B52724) (anhydrous)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Protection of the N²-amino group:

-

Suspend 2'-deoxyguanosine in methanol.

-

Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Evaporate the solvent under reduced pressure to obtain N²-dimethylformamidine-2'-deoxyguanosine.

-

-

Protection of the 5'-hydroxyl group:

-

Dissolve the product from the previous step in pyridine.

-

Add 4,4'-dimethoxytrityl chloride (DMT-Cl) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with methanol and evaporate the solvent.

-

Purify the resulting 5'-O-DMT-N²-dimethylformamidine-2'-deoxyguanosine by silica gel column chromatography.

-

-

Phosphitylation of the 3'-hydroxyl group:

-

Dissolve the purified 5'-O-DMT-N²-dmf-2'-deoxyguanosine in anhydrous dichloromethane under an inert atmosphere (argon or nitrogen).

-

Add N,N-diisopropylethylamine (DIPEA).

-

Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite at 0 °C.

-

Stir the reaction at room temperature until completion (monitored by TLC or ³¹P NMR).

-

Quench the reaction with methanol.

-

Extract the product and purify by silica gel column chromatography to yield the final dmf-dG phosphoramidite.

-

Solid-Phase Oligonucleotide Synthesis using dmf-dG Phosphoramidite

This protocol outlines a single cycle of nucleotide addition on an automated DNA synthesizer.

Reagents:

-

dmf-dG-CE Phosphoramidite solution (typically 0.1 M in anhydrous acetonitrile)

-

Other protected phosphoramidites (dA, dC, dT)

-

Activator solution (e.g., 5-(ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI) in anhydrous acetonitrile)

-

Deblocking solution (e.g., 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane)

-

Capping solution A (acetic anhydride (B1165640) in THF/lutidine) and Capping solution B (N-methylimidazole in THF)

-

Oxidizer solution (iodine in THF/water/pyridine)

-

Anhydrous acetonitrile (for washing)

Procedure (One Synthesis Cycle):

-

Deblocking (Detritylation): The 5'-DMT group of the nucleotide attached to the solid support is removed by treatment with the deblocking solution. The resulting orange-colored DMT cation is washed away.[1][13]

-

Coupling: The dmf-dG phosphoramidite is activated by the activator solution and then delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.[13]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants in subsequent cycles.[1]

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizer solution.[13]

-

Washing: The solid support is washed with anhydrous acetonitrile to remove any excess reagents before the next cycle begins.

This cycle is repeated until the desired oligonucleotide sequence is assembled.

Cleavage and Deprotection using AMA

Materials:

-

Oligonucleotide synthesis column containing the final product on the solid support.

-

Ammonium hydroxide (30% aqueous solution)

-

Methylamine (40% aqueous solution)

-

Sterile microcentrifuge tubes or vials.

Procedure:

-

Preparation of AMA reagent: In a fume hood, mix equal volumes of cold ammonium hydroxide and cold 40% aqueous methylamine. Keep the AMA solution on ice.

-

Cleavage from support: Extrude the solid support from the synthesis column into a vial. Add the AMA solution to the vial.

-

Deprotection: Seal the vial tightly and heat at 65 °C for 10-15 minutes.[8][14]

-

Work-up: After heating, cool the vial on ice. Transfer the supernatant containing the deprotected oligonucleotide to a new tube. Wash the solid support with water and combine the wash with the supernatant.

-

Evaporation: Dry the oligonucleotide solution using a speed vacuum concentrator.

-

The resulting oligonucleotide pellet can then be resuspended in water or buffer for downstream applications or purification.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes involved in the use of dmf-dG phosphoramidite.

Conclusion

The dimethylformamidine (dmf) protecting group offers substantial and quantifiable advantages for the protection of the exocyclic amino group of guanosine during solid-phase oligonucleotide synthesis. Its rapid deprotection kinetics, compatibility with "UltraFAST" deprotection reagents like AMA, and its ability to mitigate depurination make it the protecting group of choice for modern, high-throughput oligonucleotide synthesis. The adoption of dmf-dG phosphoramidite has enabled the efficient and high-fidelity synthesis of a wide range of oligonucleotides, including those with sensitive modifications and challenging G-rich sequences, thereby advancing research and development in molecular biology, diagnostics, and therapeutics.

References

- 1. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 2. atdbio.com [atdbio.com]

- 3. journalirjpac.com [journalirjpac.com]

- 4. DMT-dG(dmf) Phosphoramidite | Benchchem [benchchem.com]

- 5. digital.csic.es [digital.csic.es]

- 6. glenresearch.com [glenresearch.com]

- 7. glenresearch.com [glenresearch.com]

- 8. glenresearch.com [glenresearch.com]

- 9. glenresearch.com [glenresearch.com]

- 10. glenresearch.com [glenresearch.com]

- 11. glenresearch.com [glenresearch.com]

- 12. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 13. DNA寡核苷酸合成 [sigmaaldrich.com]

- 14. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide on the Properties and Stability of DMT-dG(dmf) Phosphoramidite Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, stability, and handling of N2-Dimethylformamidine-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine-3'-O-[O-(2-cyanoethyl)-N,N'-diisopropylphosphoramidite], commonly known as DMT-dG(dmf) phosphoramidite (B1245037). This crucial reagent is a fundamental building block in the chemical synthesis of oligonucleotides. Understanding its characteristics is paramount for ensuring the quality, yield, and purity of synthetic DNA and RNA, which are critical in research, diagnostics, and the development of therapeutic oligonucleotides.

Core Properties of DMT-dG(dmf) Phosphoramidite

This compound is a white to off-white powder. Its structure is characterized by several key protecting groups that ensure the specificity of the coupling reactions during oligonucleotide synthesis.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C43H53N8O7P |

| Molecular Weight | 824.9 g/mol |

| Appearance | White to off-white powder |

| Purity (typical) | ≥98.0% or ≥99.0% (by HPLC) |

| Solubility | Soluble in anhydrous acetonitrile (B52724) and dichloromethane |

| Storage Temperature | -20°C under an inert, dry atmosphere |

The key protecting groups and their functions are:

-

5'-Dimethoxytrityl (DMT) group: This acid-labile group protects the 5'-hydroxyl of the deoxyribose sugar, preventing self-polymerization. Its removal at the beginning of each synthesis cycle allows for the stepwise addition of the next phosphoramidite.[1]

-

N2-Dimethylformamidine (dmf) group: This group protects the exocyclic amino group of the guanine (B1146940) base. The dmf group is advantageous over the traditional isobutyryl (iBu) group as it allows for more rapid deprotection under milder basic conditions, which is particularly beneficial for the synthesis of G-rich sequences and for minimizing depurination.

-

3'-Cyanoethyl (CE) group: This group protects the phosphorus atom of the phosphite (B83602) triester.

-

Diisopropylamino group: This group on the phosphorus atom is displaced by the 5'-hydroxyl of the growing oligonucleotide chain during the coupling reaction.

Stability and Storage

The stability of this compound is critical for achieving high coupling efficiencies in oligonucleotide synthesis. As a solid powder, it is relatively stable when stored under the recommended conditions. However, it is highly sensitive to moisture and oxidation.

Table 2: Recommended Storage Conditions and Stability

| Form | Storage Temperature | Atmosphere | Shelf Life (Typical) |

| Powder | -20°C | Inert (e.g., Argon, Nitrogen), Dry | 6 months at -80°C; 1 month at -20°C (protect from light)[2] |

| Solution (in anhydrous acetonitrile) | -20°C | Inert, Dry | Should be used promptly; dG phosphoramidites are the least stable in solution compared to dA, dC, and dT amidites. |

Degradation Pathways

The primary degradation pathway for this compound is hydrolysis . The trivalent phosphorus center is susceptible to reaction with water, leading to the formation of the corresponding H-phosphonate derivative. This H-phosphonate is unreactive under standard coupling conditions and represents a critical impurity. Studies have shown that dG phosphoramidites are particularly prone to this degradation, and the reaction can be autocatalytic.[3]

A secondary degradation pathway is oxidation , where the P(III) center is oxidized to a P(V) species, rendering it inactive for the coupling reaction. This is mitigated by storing and handling the phosphoramidite under an inert atmosphere.

Experimental Protocols

Protocol for Stability Study of this compound Powder

This protocol is adapted from the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.

Objective: To evaluate the stability of this compound powder under accelerated and long-term storage conditions.

Materials:

-

Three batches of this compound powder.

-

Inert, light-protected, and moisture-proof containers.

-

Stability chambers set to the conditions specified in Table 3.

-

Analytical instrumentation (RP-HPLC, ³¹P NMR, Karl Fischer titrator).

Methodology:

-

Sample Preparation: Aliquot samples from each of the three batches into the designated containers. Ensure the headspace of each container is flushed with an inert gas (e.g., argon) before sealing.

-

Storage Conditions: Place the samples in stability chambers under the conditions outlined below.

Table 3: Stability Study Storage Conditions

Study Type Temperature Relative Humidity Minimum Duration Long-Term -20°C ± 2°C Ambient 12 months Accelerated 25°C ± 2°C 60% ± 5% RH 6 months Accelerated 40°C ± 2°C 75% ± 5% RH 6 months -

Testing Schedule: Withdraw samples at the time points specified in Table 4 and perform the analytical tests.

Table 4: Stability Study Testing Schedule

Study Type Testing Time Points (Months) Long-Term 0, 3, 6, 9, 12 Accelerated 0, 3, 6 -

Analytical Testing:

-

Appearance: Visually inspect the powder for any changes in color or physical state.

-

Purity by RP-HPLC: Determine the percentage purity of the phosphoramidite.

-

Impurity Profile by RP-HPLC: Identify and quantify any degradation products.

-

³¹P NMR: Assess the integrity of the phosphorus moiety and quantify the presence of oxidized (P(V)) species.

-

Water Content by Karl Fischer Titration: Measure the moisture content of the powder.

-

-

Data Analysis: Analyze the data for trends in degradation and changes in the physical and chemical properties over time. Establish a re-test period based on the long-term stability data.

Protocol for Purity and Impurity Analysis by RP-HPLC

Objective: To determine the purity of this compound and quantify impurities.

Instrumentation and Reagents:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.0.

-

Mobile Phase B: Acetonitrile.

-

Anhydrous acetonitrile for sample dissolution.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve the this compound powder in anhydrous acetonitrile to a final concentration of approximately 1 mg/mL. Prepare the solution immediately before analysis to minimize degradation.

-

Chromatographic Conditions:

Table 5: HPLC Method Parameters

Parameter Condition Column C18, 4.6 x 250 mm, 5 µm Mobile Phase A 0.1 M TEAA, pH 7.0 Mobile Phase B Acetonitrile Gradient e.g., 5-95% B over 30 minutes Flow Rate 1.0 mL/min Column Temperature Ambient Detection Wavelength 254 nm Injection Volume 10 µL -

Data Analysis: The product should appear as a pair of closely eluting peaks, representing the two diastereomers at the chiral phosphorus center. Calculate the purity by dividing the total area of the product peaks by the total area of all peaks in the chromatogram.

Common Impurities

The quality of this compound is defined by its purity and the absence of critical impurities that can negatively impact oligonucleotide synthesis.

Table 6: Common Impurities in this compound

| Impurity | Potential Origin | Impact on Synthesis |

| H-phosphonate derivative | Hydrolysis of the phosphoramidite | Non-reactive; leads to n-1 shortmers |

| Oxidized Phosphoramidite (P(V)) | Exposure to air/oxidizing agents | Non-reactive; leads to n-1 shortmers |

| "Reverse" phosphoramidite (3'-DMT-5'-phosphoramidite) | Isomerization during synthesis | Reactive and critical; leads to chain termination or incorrect linkages |

| Phosphoramidites with other 5'-OH protecting groups | Incomplete reaction or impurities in starting materials | Reactive but non-critical; can be incorporated but may be separable |

| Unprotected dG | Incomplete protection during synthesis | Non-reactive |

Conclusion

This compound is a cornerstone of modern oligonucleotide synthesis. Its high reactivity, which is essential for efficient coupling, also makes it susceptible to degradation. A thorough understanding of its properties, stability, and handling requirements is crucial for researchers and drug development professionals. By implementing stringent storage and handling protocols, and by regularly assessing the purity and integrity of the material through validated analytical methods, the successful synthesis of high-quality oligonucleotides can be consistently achieved.

References

In-Depth Technical Guide: DMT-dG(dmf) Phosphoramidite in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on DMT-dG(dmf) Phosphoramidite (B1245037), a critical reagent in the chemical synthesis of DNA. The document details its chemical properties, its central role in solid-phase oligonucleotide synthesis, and a detailed experimental protocol for its application.

Core Chemical Data

DMT-dG(dmf) Phosphoramidite, chemically known as N2-Dimethylformamidine-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine-3'-O-[O-(2-cyanoethyl)-N,N'-diisopropylphosphoramidite], is a key building block in the automated synthesis of oligonucleotides. Its specific protecting groups are designed for efficient and high-fidelity DNA synthesis. The dimethoxytrityl (DMT) group protects the 5'-hydroxyl terminus, while the dimethylformamidine (dmf) group provides a labile protection for the exocyclic amine of guanine (B1146940), allowing for rapid deprotection.

| Parameter | Value | References |

| CAS Number | 330628-04-1 | [1][2][3][4][5][6] |

| Molecular Weight | 824.90 g/mol | [2][4] |

| Molecular Formula | C43H53N8O7P | [2][4][5][6] |

| Appearance | White to off-white powder | [5] |

| Purity | ≥98.0% (HPLC) | [4][5] |

| Storage | -20°C | [5] |

Role in Solid-Phase Oligonucleotide Synthesis

This compound is a fundamental component in the widely used phosphoramidite method for solid-phase oligonucleotide synthesis. This automated, cyclical process allows for the precise, stepwise addition of nucleotide monomers to a growing DNA chain attached to a solid support. The use of the dmf protecting group for guanine is particularly advantageous as it is more labile than traditional protecting groups like isobutyryl (iBu), enabling faster deprotection steps and minimizing damage to the synthesized oligonucleotide. This is especially beneficial for the synthesis of G-rich sequences and modified oligonucleotides.

The synthesis cycle consists of four primary steps:

-

Detritylation (Deblocking): The cycle begins with the removal of the acid-labile DMT group from the 5'-hydroxyl of the nucleoside bound to the solid support. This is typically achieved by treatment with an acid like trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent.[7][8] The removal of the DMT group exposes the 5'-hydroxyl for the subsequent coupling reaction.

-

Coupling: The next phosphoramidite monomer, such as this compound, is activated by a weak acid, like tetrazole or a derivative, and then coupled to the free 5'-hydroxyl of the growing oligonucleotide chain.[7][8] This reaction forms a phosphite (B83602) triester linkage.

-

Capping: To prevent the elongation of unreacted chains (failure sequences), a capping step is performed. This involves acetylating the unreacted 5'-hydroxyl groups using reagents like acetic anhydride (B1165640) and N-methylimidazole.

-

Oxidation: The unstable phosphite triester linkage is converted to a more stable pentavalent phosphate (B84403) triester by oxidation.[7] This is commonly done using an iodine solution in the presence of water and a weak base.

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Experimental Protocols

The following is a generalized, yet detailed, protocol for automated solid-phase DNA synthesis utilizing this compound. Specific parameters may vary depending on the automated synthesizer and the desired oligonucleotide sequence.

Materials and Reagents:

-

This compound and other required phosphoramidites (e.g., DMT-dA(bz), DMT-dC(ac), dT-CE)

-

Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside

-

Anhydrous acetonitrile (B52724)

-

Deblocking solution: 3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM)

-

Activator solution: 0.45 M Tetrazole in acetonitrile

-

Capping solution A: Acetic anhydride/2,6-lutidine/THF (1:1:8 v/v/v)

-

Capping solution B: 16% N-Methylimidazole in THF

-

Oxidizing solution: 0.02 M Iodine in THF/Pyridine/Water

-

Cleavage and deprotection solution: Ammonium hydroxide/methylamine (AMA) solution (1:1 v/v)

Procedure:

-

Preparation:

-

Dissolve this compound and other phosphoramidites in anhydrous acetonitrile to the desired concentration (typically 0.1 M).

-

Load the phosphoramidites and other reagents onto a compatible automated DNA synthesizer.

-

Pack a synthesis column with the CPG solid support.

-

-

Automated Synthesis Cycle: The following steps are performed automatically by the synthesizer for each nucleotide addition.

-

Step 1: Detritylation: The deblocking solution is passed through the column to remove the 5'-DMT group from the support-bound nucleoside. The column is then washed with anhydrous acetonitrile.

-

Step 2: Coupling: The this compound solution and the activator solution are delivered simultaneously to the column. The coupling reaction proceeds for a set time (typically 2-5 minutes). The column is then washed with anhydrous acetonitrile.

-

Step 3: Capping: Capping solutions A and B are delivered to the column to acetylate any unreacted 5'-hydroxyl groups. The column is subsequently washed with anhydrous acetonitrile.

-

Step 4: Oxidation: The oxidizing solution is introduced into the column to convert the phosphite triester to a stable phosphate triester. The column is then washed with anhydrous acetonitrile.

-

-

Chain Elongation: The cycle of detritylation, coupling, capping, and oxidation is repeated until the desired oligonucleotide sequence is assembled.

-

Final Detritylation: After the final coupling cycle, the terminal 5'-DMT group is typically removed (DMT-off synthesis), although it can be left on for purification purposes (DMT-on synthesis).

-

Cleavage and Deprotection:

-

The solid support is transferred from the column to a vial.

-

The cleavage and deprotection solution (AMA) is added to the vial.

-

The vial is heated at a specified temperature (e.g., 65°C) for a designated time (e.g., 10-15 minutes) to cleave the oligonucleotide from the support and remove the protecting groups from the bases and the phosphate backbone.

-

-

Purification: The crude oligonucleotide solution is collected, and the desired full-length product is purified from failure sequences and other impurities using techniques such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).

Visualizations

The following diagrams illustrate the key workflow in the application of this compound.

Caption: Automated solid-phase oligonucleotide synthesis cycle using phosphoramidite chemistry.

Caption: Logical relationship from core reagent to downstream research and therapeutic applications.

References

- 1. DMT-dG(dmf) Phosphoramidite | AxisPharm [axispharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound configured for ABI, configured for (ÄKTA® and OligoPilot®) | Sigma-Aldrich [sigmaaldrich.com]

- 4. DMT-dG(DMF)-CE phosphoramidite - CD BioGlyco [bioglyco.com]

- 5. hongene.com [hongene.com]

- 6. shop.hongene.com [shop.hongene.com]

- 7. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 8. DNA寡核苷酸合成 [sigmaaldrich.com]

The Core of Accelerated Oligonucleotide Synthesis: A Technical Guide to Fast Deprotection Phosphoramidites

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing fields of genomics, therapeutics, and diagnostics, the demand for synthetic oligonucleotides is insatiable. The efficiency and speed of oligonucleotide synthesis are paramount, and the deprotection step has historically been a significant bottleneck. This guide provides an in-depth exploration of fast deprotection phosphoramidites, a critical innovation that has revolutionized the synthesis workflow. We will delve into the core chemical features, present comparative data, and provide detailed experimental protocols to empower researchers in their oligonucleotide synthesis endeavors.

The Challenge of Conventional Deprotection

Standard oligonucleotide synthesis employs protecting groups on the exocyclic amines of the nucleobases (adenine, guanine, and cytosine) to prevent unwanted side reactions during the phosphoramidite (B1245037) coupling steps. Traditionally, groups like benzoyl (Bz) for dA and dC, and isobutyryl (iBu) for dG have been the standard. However, the removal of these robust protecting groups requires harsh conditions, typically involving prolonged incubation in concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures (e.g., 55°C for 8-16 hours).[1] This lengthy process not only slows down the overall synthesis timeline but can also be detrimental to sensitive modifications, such as dyes and certain linkers, often incorporated into modern oligonucleotides.

Key Features of Fast Deprotection Phosphoramidites

Fast deprotection phosphoramidites are engineered with more labile protecting groups on the nucleobases. These advanced protecting groups are designed to be removed under significantly milder and faster conditions, thereby accelerating the entire synthesis and purification workflow.

The primary innovation lies in the chemical nature of these protecting groups. They are more susceptible to cleavage by amines or mild bases, allowing for rapid and efficient deprotection without compromising the integrity of the oligonucleotide.

Chemical Modifications for Rapid Deprotection

Several key chemical modifications have been introduced to create fast deprotection phosphoramidites. These include:

-

Phenoxyacetyl (PAC) and isopropyl-PAC (iPr-PAC): These groups are significantly more labile than traditional benzoyl groups and can be removed under milder conditions. PAC-protected amidites are a popular choice for achieving faster deprotection.[2]

-

Acetyl (Ac): The use of an acetyl group to protect dC is a key component of some "UltraFAST" deprotection systems.[3] This modification, in combination with other fast-deprotecting groups, allows for extremely rapid deprotection protocols.

-

Dimethylformamidine (dmf): The dmf protecting group for dG is another strategy to enable rapid deprotection.[4] It is often used in combination with other labile protecting groups for a complete fast deprotection chemistry set.

-

Tert-butylphenoxyacetyl (TAC): TAC-protected amidites offer ultra-fast deprotection, with complete removal possible in as little as 15 minutes at 55°C in concentrated ammonia.[4]

The selection of a particular fast deprotection chemistry often depends on the specific requirements of the oligonucleotide being synthesized, including its length, sequence, and the presence of any sensitive modifications.

Comparative Deprotection Protocols and Performance

The primary advantage of fast deprotection phosphoramidites is the significant reduction in deprotection time. The following tables summarize typical deprotection conditions for various chemistries, highlighting the dramatic time savings compared to standard methods.

Table 1: Deprotection Conditions for DNA Oligonucleotides

| Protecting Group Chemistry | Reagent | Temperature | Deprotection Time |

| Standard (Bz-dA, Bz-dC, iBu-dG) | Concentrated Ammonium Hydroxide | 55°C | 8 - 16 hours |

| PAC/iPr-PAC (dA, dG) & iBu (dC) | Concentrated Ammonium Hydroxide | 60°C | 20 - 60 minutes[2] |

| PAC/iPr-PAC (dA, dG) & iBu (dC) | Concentrated Ammonium Hydroxide | Room Temperature | 16 hours[2] |

| Ac (dC) with AMA | Ammonium Hydroxide/40% Methylamine (1:1) | 65°C | 5 - 10 minutes[3] |

| dmf (dG) with AMA | Ammonium Hydroxide/40% Methylamine (1:1) | 65°C | 10 minutes[5] |

| TAC Chemistry | Concentrated Ammonium Hydroxide | 55°C | 15 minutes[4] |

| TAC Chemistry | Concentrated Ammonium Hydroxide | Room Temperature | 2 hours[4] |

| UltraMILD (Pac-dA, Ac-dC, iPr-Pac-dG) | 0.05 M Potassium Carbonate in Methanol | Room Temperature | 4 hours[3] |

| UltraMILD (Pac-dA, Ac-dC, iPr-Pac-dG) | Concentrated Ammonium Hydroxide | Room Temperature | 2 hours[3] |

Table 2: Deprotection Conditions for RNA Oligonucleotides

| Protecting Group Chemistry | Reagent | Temperature | Deprotection Time |

| Standard (Bz-A, Bz-C, iBu-G) | Concentrated Ammonium Hydroxide | 55°C | 8 - 16 hours |

| Fast Deprotecting (dmf-A, dmf-G, ibu-C) | Concentrated Ammonium Hydroxide | 55°C | 2 - 3 hours[1] |

| TOM-Protected | Methylamine-based reagents | High Temperature | Compatible with high-speed deprotection[3] |

Experimental Protocols

The following are generalized protocols for the deprotection of oligonucleotides synthesized using fast deprotection phosphoramidites. Note: Always refer to the specific recommendations provided by the phosphoramidite manufacturer.

Rapid Deprotection Protocol (e.g., using PAC/iPr-PAC amidites)

-

Cleavage from Support: Treat the solid support-bound oligonucleotide with concentrated ammonium hydroxide at room temperature for 1-2 hours.

-

Transfer: Carefully transfer the ammonium hydroxide solution containing the cleaved oligonucleotide to a screw-cap vial.

-

Deprotection: Seal the vial tightly and incubate at 60°C for 20-60 minutes. For oligonucleotides longer than 50 bases, extend the incubation time to 30-60 minutes.[2]

-

Evaporation: Cool the vial and evaporate the ammonium hydroxide to dryness using a speed vacuum concentrator.

-

Reconstitution: Resuspend the deprotected oligonucleotide in an appropriate buffer for quantification and purification.

UltraFAST Deprotection Protocol (e.g., using Ac-dC and AMA reagent)

-

AMA Reagent Preparation: Prepare the AMA reagent by mixing equal volumes of concentrated aqueous ammonium hydroxide and 40% aqueous methylamine.

-

Cleavage from Support: Add the AMA reagent to the synthesis column and allow it to pass through to a collection vial. Let it stand for 5 minutes at room temperature.[6]

-

Deprotection: Seal the collection vial and heat at 65°C for 5-10 minutes.[3][5]

-

Evaporation: Cool the vial and evaporate the AMA solution to dryness.

-

Reconstitution: Dissolve the oligonucleotide pellet in water or buffer.

Visualizing the Workflow and Chemistry

To better understand the concepts, the following diagrams illustrate the key chemical structures and workflows involved in oligonucleotide synthesis with fast deprotection phosphoramidites.

Caption: Comparison of standard and fast deprotection protecting groups.

Caption: Automated oligonucleotide synthesis and deprotection workflow.

Caption: Decision tree for selecting an appropriate deprotection method.

Conclusion

Fast deprotection phosphoramidites represent a significant advancement in oligonucleotide synthesis technology. By employing more labile protecting groups, researchers can dramatically reduce deprotection times, leading to a faster overall workflow from synthesis to purified product. This is particularly crucial for high-throughput applications and for the synthesis of oligonucleotides containing sensitive modifications. The adoption of fast deprotection chemistries empowers researchers and drug development professionals to accelerate their discovery and development pipelines, ultimately fostering innovation in the life sciences.

References

- 1. Chemical synthesis of RNA using fast oligonucleotide deprotection chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. glenresearch.com [glenresearch.com]

- 4. Fast Deprotection [qualitysystems.com.tw]

- 5. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 6. glenresearch.com [glenresearch.com]

An In-Depth Technical Guide to Phosphoramidite Chemistry for DNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the phosphoramidite (B1245037) chemistry underpinning solid-phase DNA synthesis, the gold standard for creating custom oligonucleotides. We will delve into the core chemical principles, detail the experimental protocols for each stage of the synthesis cycle, present quantitative data to illustrate the importance of reaction efficiency, and visualize the intricate workflows involved.

Core Principles of Phosphoramidite Chemistry

Solid-phase oligonucleotide synthesis via the phosphoramidite method is a cyclical process that sequentially adds nucleotide building blocks to a growing chain tethered to a solid support, typically controlled pore glass (CPG).[1] This method, pioneered by Marvin Caruthers in the early 1980s, revolutionized molecular biology by enabling the rapid and efficient synthesis of DNA sequences of defined length and composition.[1][2] The synthesis proceeds in the 3' to 5' direction, opposite to the biological synthesis of DNA.[3][4]

The key to this methodology lies in the use of nucleoside phosphoramidites, which are protected nucleosides with a reactive phosphite (B83602) triester group.[2] Protecting groups are crucial for preventing unwanted side reactions at the various reactive sites on the nucleoside: the 5'-hydroxyl group, the exocyclic amino groups of the nucleobases (adenine, guanine, and cytosine), and the phosphate (B84403) group.[2][5]

The synthesis cycle consists of four primary chemical reactions for each nucleotide addition:

-

Deblocking (Detritylation): Removal of the 5'-hydroxyl protecting group of the nucleotide bound to the solid support.

-

Coupling: Addition of the next phosphoramidite monomer to the growing oligonucleotide chain.

-

Capping: Blocking of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations in the final product.

-

Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate triester.

Following the completion of the desired sequence, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed.

The Synthesis Cycle: A Detailed Workflow

The automated solid-phase synthesis of DNA is a meticulously controlled process. The following diagram illustrates the logical flow of a single synthesis cycle.

Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.

Quantitative Data in DNA Synthesis

The overall yield and purity of the final oligonucleotide product are critically dependent on the efficiency of each chemical step in the synthesis cycle. Even small variations in efficiency can have a significant cumulative effect, especially for longer oligonucleotides.

Impact of Coupling Efficiency on Full-Length Product Yield

The coupling step is the most critical for achieving a high yield of the desired full-length oligonucleotide. The table below illustrates the theoretical yield of full-length product as a function of the coupling efficiency and the length of the oligonucleotide.

| Oligonucleotide Length (bases) | Coupling Efficiency: 98.0% | Coupling Efficiency: 99.0% | Coupling Efficiency: 99.5% |

| 20 | 68.1% | 82.6% | 90.9% |

| 40 | 45.5% | 67.6% | 82.2% |

| 60 | 30.4% | 55.3% | 74.4% |

| 80 | 20.3% | 45.2% | 67.3% |

| 100 | 13.5% | 37.0% | 60.9% |

| 150 | 4.9% | 22.4% | 47.4% |

| 200 | 1.8% | 13.5% | 36.9% |

| Data compiled from various sources.[6][7] |

As the data clearly shows, even a 1% drop in coupling efficiency from 99.5% to 98.5% can lead to a dramatic decrease in the yield of the full-length product, particularly for oligonucleotides longer than 50 bases.[8]

Common Side Reactions and Their Estimated Frequencies

Several side reactions can occur during phosphoramidite synthesis, leading to impurities in the final product. While precise quantification is challenging and process-dependent, the following table summarizes some of the most common side reactions and their estimated occurrence.

| Side Reaction | Step of Occurrence | Consequence | Estimated Frequency |

| Depurination | Deblocking | Abasic site formation, chain cleavage | Low, but increases with prolonged acid exposure[][10] |

| N-1 Deletion | Coupling | Truncated sequence (missing one nucleotide) | Directly related to coupling inefficiency (e.g., 0.5-2% per cycle)[5][11] |

| Formation of (n+1) species | Coupling | Insertion of an extra nucleotide | Low, typically due to premature detritylation of the incoming phosphoramidite[12] |

| O6-Alkylation of Guanine | Coupling | Formation of O6-alkylguanine adducts | Can occur with certain activators, but often reversed during subsequent steps[5] |

| Cyanoethyl Adduct Formation | Deprotection | Modification of thymine (B56734) bases | Can occur under strong basic conditions during deprotection[3] |

Detailed Experimental Protocols

The following protocols provide a detailed methodology for each of the key steps in solid-phase DNA synthesis using the phosphoramidite method. These are generalized protocols and may require optimization based on the specific synthesizer, reagents, and scale of synthesis.

Deblocking (Detritylation)

Objective: To remove the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the terminal nucleotide of the growing oligonucleotide chain, exposing the 5'-hydroxyl group for the subsequent coupling reaction.

Reagents and Materials:

-

Solid support with attached oligonucleotide (DMT-on)

-

Deblocking solution: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM)[13]

-

Anhydrous acetonitrile (B52724) (for washing)

Procedure:

-

The synthesis column containing the solid support is washed with anhydrous acetonitrile to ensure an anhydrous environment.

-

The deblocking solution (3% TCA in DCM) is passed through the column for a specified time (typically 60-120 seconds).[13] The acid cleaves the DMT group, which is released as a bright orange-colored DMT cation.[3]

-

The column is then thoroughly washed with anhydrous acetonitrile to remove all traces of the acid and the cleaved DMT cation. The intensity of the orange color of the collected eluent can be measured spectrophotometrically at 495 nm to monitor the coupling efficiency of the previous cycle.[3][4]

Coupling

Objective: To form a phosphite triester linkage between the free 5'-hydroxyl group of the growing oligonucleotide chain and the incoming phosphoramidite monomer.

Reagents and Materials:

-

Deblocked solid support with attached oligonucleotide

-

Phosphoramidite solution: 0.1 M solution of the desired phosphoramidite monomer in anhydrous acetonitrile[13]

-

Activator solution: 0.25 M - 0.5 M solution of an activator (e.g., 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI)) in anhydrous acetonitrile[13]

-

Anhydrous acetonitrile (for washing)

Procedure:

-

The deblocked solid support is washed with anhydrous acetonitrile.

-

The phosphoramidite solution and the activator solution are simultaneously delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group.[3]

-

The activated phosphoramidite reacts with the free 5'-hydroxyl group on the solid support-bound oligonucleotide.[3] This reaction is typically allowed to proceed for 30-180 seconds for standard nucleosides.[13]

-

After the coupling reaction is complete, the column is washed with anhydrous acetonitrile to remove unreacted phosphoramidite and activator.

Capping

Objective: To permanently block any unreacted 5'-hydroxyl groups on the growing oligonucleotide chain to prevent them from participating in subsequent coupling reactions, thereby minimizing the formation of deletion sequences (n-1 mers).[5]

Reagents and Materials:

-

Solid support with the newly coupled oligonucleotide

-

Capping A solution: Acetic anhydride (B1165640) in tetrahydrofuran (B95107) (THF), often with a non-nucleophilic base like pyridine (B92270) or lutidine[3][13]

-

Capping B solution: 16% N-Methylimidazole (NMI) in THF[13]

-

Anhydrous acetonitrile (for washing)

Procedure:

-

The synthesis column is washed with anhydrous acetonitrile.

-

The Capping A and Capping B solutions are mixed and delivered to the synthesis column. The NMI catalyzes the acetylation of the unreacted 5'-hydroxyl groups by acetic anhydride.[3]

-

The capping reaction is typically allowed to proceed for 30-60 seconds.[4]

-

The column is then washed with anhydrous acetonitrile to remove excess capping reagents and byproducts.

Oxidation

Objective: To convert the unstable trivalent phosphite triester linkage formed during the coupling step into a stable pentavalent phosphate triester, which is the natural backbone linkage in DNA.[3]

Reagents and Materials:

-

Solid support with the capped oligonucleotide

-

Oxidizing solution: 0.02 M - 0.1 M Iodine in a mixture of THF, pyridine, and water[13]

-

Anhydrous acetonitrile (for washing)

Procedure:

-

The synthesis column is washed with anhydrous acetonitrile.

-

The oxidizing solution is delivered to the column. The iodine, in the presence of water, oxidizes the phosphite triester to a phosphate triester.

-

The oxidation reaction is typically complete within 30-60 seconds.[4]

-

The column is washed with anhydrous acetonitrile to remove the oxidizing solution and any byproducts. This completes one cycle of nucleotide addition.

Post-Synthesis: Cleavage and Deprotection

Once the desired oligonucleotide sequence has been assembled, the final steps involve cleaving the oligonucleotide from the solid support and removing all the protecting groups from the nucleobases and the phosphate backbone.

Caption: The workflow for releasing and deprotecting the synthesized oligonucleotide.

Cleavage and Deprotection Protocol

Objective: To cleave the synthesized oligonucleotide from the solid support and remove the cyanoethyl protecting groups from the phosphate backbone and the acyl protecting groups from the exocyclic amino groups of the nucleobases.

Reagents and Materials:

-

Solid support with the fully synthesized oligonucleotide

-

Concentrated ammonium hydroxide solution (28-30%)[14] or a mixture of ammonium hydroxide and methylamine (B109427) (AMA)[15]

-

Heating block or oven

Procedure:

-

The synthesis column is removed from the synthesizer, and the solid support is transferred to a sealed vial.

-

Concentrated ammonium hydroxide is added to the vial. This initiates the cleavage of the oligonucleotide from the solid support via hydrolysis of the succinyl linker and the removal of the cyanoethyl protecting groups from the phosphate backbone via β-elimination.[3] This step is typically carried out at room temperature for 1-2 hours.[16]

-

The sealed vial is then heated (e.g., at 55°C for 8-16 hours) to complete the removal of the protecting groups from the nucleobases (benzoyl for adenine (B156593) and cytosine, isobutyryl for guanine).[10]

-

After cooling, the solution containing the deprotected oligonucleotide is separated from the solid support.

-

The final product is typically purified using techniques such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) to isolate the full-length oligonucleotide from shorter, failed sequences.[17]

Conclusion

Phosphoramidite chemistry remains the cornerstone of modern DNA synthesis, enabling the production of high-fidelity custom oligonucleotides for a vast array of applications in research, diagnostics, and therapeutics. A thorough understanding of the underlying chemical principles, meticulous execution of the experimental protocols, and careful monitoring of reaction efficiencies are paramount to achieving successful and reliable synthesis of high-quality DNA. This guide provides a foundational understanding and practical framework for professionals working in the field of drug development and nucleic acid research.

References

- 1. mdpi.com [mdpi.com]

- 2. twistbioscience.com [twistbioscience.com]

- 3. atdbio.com [atdbio.com]

- 4. biotage.com [biotage.com]

- 5. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 6. genelink.com [genelink.com]

- 7. biofabresearch.com [biofabresearch.com]

- 8. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. sg.idtdna.com [sg.idtdna.com]

- 12. Quantification of synthetic errors during chemical synthesis of DNA and its suppression by non-canonical nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 14. blog.biosearchtech.com [blog.biosearchtech.com]

- 15. glenresearch.com [glenresearch.com]

- 16. GAS-PHASE CLEAVAGE AND DEPHOSPHORYLATION OF UNIVERSAL LINKER-BOUND OLIGODEOXYNUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dupont.com [dupont.com]

Unveiling the Core Components of DMT-dG(dmf) CE Phosphoramidite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

DMT-dG(dmf) CE Phosphoramidite (B1245037) is a critical building block in the chemical synthesis of DNA, a cornerstone of modern molecular biology, diagnostics, and the development of therapeutic oligonucleotides. This in-depth technical guide provides a comprehensive overview of its components, their functions, and the key experimental protocols for its application.

Core Structure and Component Functions

DMT-dG(dmf) CE Phosphoramidite is a modified deoxyguanosine nucleoside designed for efficient and controlled incorporation into a growing oligonucleotide chain during solid-phase synthesis. Its structure is characterized by several key protecting groups, each with a specific role in ensuring the fidelity and yield of the synthesis process.

The fundamental structure consists of a deoxyguanosine (dG) nucleoside, which is comprised of a guanine (B1146940) nitrogenous base and a deoxyribose sugar. To enable its use in automated DNA synthesis, this core structure is chemically modified with four key protective groups: the 5'-Dimethoxytrityl (DMT) group, the N-dimethylformamidine (dmf) group, the 3'-β-cyanoethyl (CE) phosphoramidite group, and the diisopropylamino group.

5'-Dimethoxytrityl (DMT) Group: The Gatekeeper of Synthesis

The 4,4'-dimethoxytrityl (DMT) group is a bulky protecting group attached to the 5'-hydroxyl position of the deoxyribose sugar.[1] Its primary function is to prevent unwanted reactions at this position during the coupling step of oligonucleotide synthesis.[2] The DMT group is stable under the basic and neutral conditions of the synthesis cycle but is readily removed under mild acidic conditions, a property crucial for the stepwise addition of nucleotides.[1] Upon its removal, a bright orange-colored DMT cation is released, which allows for real-time monitoring of the coupling efficiency.[1]

N-dimethylformamidine (dmf) Group: Protecting the Guanine Base

The exocyclic amine group of the guanine base is reactive and must be protected to prevent side reactions during synthesis. The dimethylformamidine (dmf) group serves this purpose.[3] The dmf group is advantageous as it allows for rapid deprotection under milder basic conditions compared to other protecting groups like isobutyryl (iBu).[4] This is particularly beneficial for the synthesis of oligonucleotides containing sensitive modifications.

3'-β-cyanoethyl (CE) Phosphoramidite Group: The Reactive End

The 3'-hydroxyl group of the deoxyribose is modified to a β-cyanoethyl (CE) phosphoramidite. This is the reactive moiety that, upon activation, couples with the free 5'-hydroxyl group of the growing oligonucleotide chain attached to the solid support.[5] The cyanoethyl group protects the phosphate (B84403) backbone during synthesis and is removed at the end of the process under basic conditions.[6][7]

Diisopropylamino Group: The Leaving Group

The phosphoramidite moiety also contains a diisopropylamino group. This group acts as a leaving group during the coupling reaction. In the presence of an activator, such as tetrazole, the diisopropylamino group is protonated and subsequently displaced by the 5'-hydroxyl of the growing oligonucleotide chain, forming a phosphite (B83602) triester linkage.[8]

Quantitative Data

The quality and purity of DMT-dG(dmf) CE Phosphoramidite are critical for successful oligonucleotide synthesis. The following tables summarize typical quantitative data for this reagent.

Table 1: General Specifications

| Property | Specification |

| Appearance | White to off-white powder[9] |

| Molecular Formula | C₄₃H₅₃N₈O₇P[9] |

| Molecular Weight | 824.9 g/mol [9] |

| Purity (by HPLC) | ≥98.0%[9] |

| Purity (by ³¹P NMR) | ≥99.0%[3] |

| Water Content | ≤0.20% w/w[9] |

| Storage Condition | -20°C in a dry, inert atmosphere[9] |

Table 2: Impurity Profile

| Impurity Type | Specification |

| Any single critical impurity | ≤ 0.15%[3] |

| Total critical impurities | ≤ 0.3%[3] |

| Total impurities | ≤ 1.0%[3] |

Experimental Protocols

The successful use of DMT-dG(dmf) CE Phosphoramidite relies on optimized experimental protocols for each step of the oligonucleotide synthesis cycle.

Solid-Phase Oligonucleotide Synthesis Cycle

The synthesis of oligonucleotides is a cyclical process performed on an automated synthesizer. Each cycle results in the addition of a single nucleotide to the growing chain.

Step 1: Deblocking (Detritylation) The cycle begins with the removal of the 5'-DMT group from the nucleotide attached to the solid support. This is achieved by treating the support with a mild acid, typically a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758) (DCM).[10] The reaction is rapid, usually completed within 1-3 minutes. The release of the orange DMT cation is monitored spectrophotometrically to assess the coupling efficiency of the previous cycle.[10]

Step 2: Coupling The phosphoramidite monomer, dissolved in anhydrous acetonitrile, is activated by an activator solution (e.g., 0.45 M 1H-tetrazole in acetonitrile) and delivered to the synthesis column.[10] The activated phosphoramidite then reacts with the free 5'-hydroxyl group of the support-bound nucleotide. Coupling times are typically in the range of 2-5 minutes.[10]

Step 3: Capping To prevent the elongation of unreacted 5'-hydroxyl groups (failure sequences) in subsequent cycles, they are permanently blocked by acetylation. This is achieved by treating the support with a mixture of capping reagents, typically acetic anhydride (B1165640) and 1-methylimidazole.[10]

Step 4: Oxidation The newly formed phosphite triester linkage is unstable and is oxidized to a more stable pentavalent phosphate triester. This is typically done using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[4]

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Caption: The solid-phase oligonucleotide synthesis cycle.

Cleavage and Deprotection

After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed.

Cleavage from Solid Support and Base Deprotection: The use of the dmf protecting group on guanine allows for rapid deprotection protocols.

-

Ammonium (B1175870) Hydroxide (B78521): The oligonucleotide can be cleaved from the support and the dmf and cyanoethyl groups removed by treatment with concentrated ammonium hydroxide for 2 hours at 55°C or 1 hour at 65°C.[11]

-

AMA (Ammonia/Methylamine): A mixture of ammonium hydroxide and methylamine (B109427) (1:1 v/v) can achieve complete deprotection in as little as 10 minutes at 65°C.[4][9] This method is particularly useful for high-throughput synthesis.

Final DMT Group Removal (if synthesized "DMT-on"): If the final DMT group is left on for purification purposes, it can be removed by treatment with an acidic solution, such as 80% acetic acid in water.[4]

Conclusion

DMT-dG(dmf) CE Phosphoramidite is a highly refined chemical reagent that is indispensable for the automated synthesis of DNA. A thorough understanding of its components and their respective functions, coupled with the application of optimized experimental protocols, is essential for researchers and professionals in the fields of molecular biology, diagnostics, and therapeutic drug development to achieve high-yield and high-purity oligonucleotides. The use of the dmf protecting group, in particular, offers significant advantages in terms of deprotection speed and mildness, making it a preferred choice for a wide range of applications.

References

- 1. glenresearch.com [glenresearch.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 330628-04-1 | DMT-dG(dmf)-CE-Phosphoramidite - Syd Labs [sydlabs.com]

- 4. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 5. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 6. Synthesis of Oligonucleotides Containing the N6-(2-Deoxy-α,β-D-erythropentofuranosyl)-2,6-diamino-4-hydroxy-5-formamidopyrimidine (Fapy•dG) Oxidative Damage Product Derived from 2’-Deoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. glenresearch.com [glenresearch.com]

- 8. glenresearch.com [glenresearch.com]

- 9. shop.hongene.com [shop.hongene.com]

- 10. benchchem.com [benchchem.com]

- 11. Fast Deprotection [qualitysystems.com.tw]

The Evolution of Protecting Groups in Nucleoside Phosphoramidites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The chemical synthesis of oligonucleotides, a cornerstone of modern molecular biology and therapeutic development, relies on the precise and controlled assembly of nucleoside phosphoramidites. Central to this process is the strategic use of protecting groups, which temporarily mask reactive functional groups to prevent unwanted side reactions during chain elongation. The evolution of these protecting groups has been driven by the need for increased synthesis efficiency, higher purity of the final product, and the ability to incorporate sensitive or modified nucleosides. This technical guide provides an in-depth exploration of the development of protecting groups for the 5'-hydroxyl, the nucleobase exocyclic amines, and the phosphate (B84403) backbone, complete with quantitative data, detailed experimental protocols, and workflow diagrams.

The Core Principles of Protection in Oligonucleotide Synthesis

Solid-phase oligonucleotide synthesis using the phosphoramidite (B1245037) method is a cyclical process involving four main steps: deblocking (detritylation), coupling, capping, and oxidation.[1] To ensure the fidelity of this cycle, several key functional groups on the nucleoside phosphoramidite monomer must be protected:

-

The 5'-Hydroxyl Group: This primary alcohol is the site of chain extension and must be reversibly protected. The protecting group is removed at the beginning of each synthesis cycle to allow for the coupling of the next phosphoramidite.

-

The Exocyclic Amino Groups of Nucleobases: The primary amino groups on adenine (B156593), guanine (B1146940), and cytosine are nucleophilic and would otherwise react with the activated phosphoramidite during the coupling step. These require base-labile protecting groups that remain intact throughout the synthesis and are removed during the final deprotection.[2]

-

The 3'-Phosphite/Phosphate Group: The phosphorus atom is highly reactive and is protected, typically as a phosphite (B83602) triester, to prevent side reactions. The protecting group is removed during the final deprotection step.[2]

The ideal protecting group strategy employs orthogonal protection, where each class of protecting group can be removed under specific conditions without affecting the others.

Evolution of 5'-Hydroxyl Protecting Groups

The most widely used protecting group for the 5'-hydroxyl function is the acid-labile 4,4'-dimethoxytrityl (DMT) group.[3] Its popularity stems from its ease of quantitative removal under mild acidic conditions, typically with trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in a non-aqueous solvent.[4][5] The resulting trityl cation is bright orange, providing a convenient method for monitoring the coupling efficiency of each step spectrophotometrically.[5]

While the DMT group remains the gold standard, research has explored alternatives to address issues such as depurination (the cleavage of the glycosidic bond in purines) that can occur with repeated acid exposure.[6] However, the combination of the DMT group and haloacetic acids continues to be the predominant choice for 5'-hydroxyl protection in oligonucleotide synthesis.[7] The rate of DMT removal can be influenced by the nature of the hydroxyl group (primary vs. secondary) and the solid support used.[7]

Evolution of Nucleobase Protecting Groups

The protection of the exocyclic amino groups of adenine (N6), cytosine (N4), and guanine (N2) has seen the most significant evolution, driven by the need for faster deprotection and the synthesis of oligonucleotides containing base-labile modifications.

Standard Protecting Groups

The first generation of and still widely used "standard" protecting groups are acyl groups that are removed by treatment with concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures for several hours.[2]

| Nucleobase | Standard Protecting Group | Abbreviation |

| Adenine (dA) | Benzoyl | Bz |

| Cytosine (dC) | Benzoyl | Bz |

| Guanine (dG) | Isobutyryl | iBu |

The deprotection of these groups is a critical step, with the removal of the isobutyryl group from guanine often being the rate-limiting step.[8]

Mild and "UltraMILD" Protecting Groups

To enable the synthesis of oligonucleotides with sensitive labels, tags, or modified bases that cannot withstand harsh ammonia (B1221849) treatment, a second generation of more labile protecting groups was developed.[9] These "mild" protecting groups can be removed under gentler conditions, such as room temperature ammonia or with potassium carbonate in methanol (B129727).[10]

| Nucleobase | Mild/UltraMILD Protecting Group | Abbreviation |

| Adenine (dA) | Phenoxyacetyl | Pac |

| Cytosine (dC) | Acetyl | Ac |

| Guanine (dG) | 4-isopropyl-phenoxyacetyl | iPr-Pac |

| Guanine (dG) | Dimethylformamidine | dmf |

The use of acetyl-dC is particularly advantageous as it is compatible with a wide range of deprotection conditions and its rapid hydrolysis minimizes side reactions like transamination when using amine-based deprotection reagents.[9][11]

"UltraFAST" Deprotection Strategies

The quest for even faster deprotection protocols led to the development of "UltraFAST" methods, which typically employ a mixture of ammonium hydroxide and methylamine (B109427) (AMA).[12] This reagent can achieve complete deprotection in a matter of minutes at elevated temperatures. However, the choice of protecting groups is crucial for the success of this method. For instance, the use of benzoyl-dC with AMA can lead to a side reaction where the benzoyl group is replaced by a methylamino group.[12] Therefore, acetyl-dC is the recommended protecting group for cytosine when using AMA.[12]

Evolution of Phosphate Protecting Groups

The most common protecting group for the phosphite triester is the β-cyanoethyl (CE) group.[2] This group is stable throughout the synthesis cycle but is readily removed by β-elimination under the basic conditions of the final deprotection step, generating acrylonitrile (B1666552) as a byproduct.[2] While highly effective, the generation of acrylonitrile can lead to the cyanoethylation of the nucleobases as a side reaction, particularly with thymine.[13] To mitigate this, strategies such as the use of fully protected phosphoramidite building blocks have been explored.[13]

Quantitative Data on Deprotection

Table 1: Standard Deprotection Conditions

| Protecting Groups | Reagent | Temperature | Time | Reference(s) |

| Bz-dA, Bz-dC, iBu-dG | Concentrated Ammonium Hydroxide | 55°C | 5 hours | [2] |

Table 2: Mild and UltraMILD Deprotection Conditions

| Protecting Groups | Reagent | Temperature | Time | Reference(s) |

| Pac-dA, Ac-dC, iPr-Pac-dG | 0.05 M Potassium Carbonate in Methanol | Room Temperature | 4 hours | [10] |

| Pac-dA, Ac-dC, iPr-Pac-dG | Concentrated Ammonium Hydroxide | Room Temperature | 2 hours | [10] |

Table 3: UltraFAST Deprotection Conditions

| Protecting Groups | Reagent | Temperature | Time | Reference(s) |

| Bz-dA, Ac-dC, iBu-dG/dmf-dG | AMA (1:1 Ammonium Hydroxide/Methylamine) | 65°C | 5-10 minutes | [12] |

Experimental Protocols

Protocol for Synthesis of a Protected Deoxynucleoside Phosphoramidite (Generic)

This protocol outlines the general steps for the synthesis of a protected deoxynucleoside phosphoramidite. Specific reaction conditions and purification methods may vary depending on the nucleoside and protecting groups.

Step 1: Nucleobase Protection (e.g., Benzoylation of deoxyAdenosine)

-

Co-evaporate the 5'-O-DMT-2'-deoxyadenosine with anhydrous pyridine.

-

Dissolve the dried nucleoside in anhydrous pyridine.

-

Cool the solution in an ice bath and add benzoyl chloride dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with methanol and evaporate the solvent.

-

Purify the N6-benzoyl-5'-O-DMT-2'-deoxyadenosine by silica (B1680970) gel chromatography.

Step 2: 3'-Phosphitylation

-

Dry the protected nucleoside by co-evaporation with anhydrous acetonitrile.

-

Dissolve the dried nucleoside in anhydrous dichloromethane (B109758) under an inert atmosphere.

-

Add N,N-diisopropylethylamine (DIPEA) followed by 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

-

Stir the reaction at room temperature until completion (monitored by TLC or 31P NMR).

-

Quench the reaction with saturated aqueous sodium bicarbonate.

-

Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and evaporate the solvent.

-

Purify the final phosphoramidite product by silica gel chromatography.

Protocol for Standard Oligonucleotide Deprotection

-

Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.

-

Add concentrated ammonium hydroxide (e.g., 1-2 mL for a 1 µmol synthesis).

-

Seal the vial tightly and heat at 55°C for at least 5 hours.

-

Cool the vial to room temperature and transfer the supernatant to a new tube.

-

Wash the solid support with water or a water/acetonitrile mixture and combine the washings with the supernatant.

-

Evaporate the solution to dryness in a vacuum concentrator.

Protocol for UltraFAST Deprotection with AMA

-

Prepare the AMA reagent by mixing equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine in a fume hood.

-

Transfer the solid support to a screw-cap vial.

-

Add the AMA reagent to the solid support.

-

Seal the vial tightly and heat at 65°C for 10 minutes.

-

Cool the vial to room temperature and process as described in the standard deprotection protocol.

Protocol for UltraMILD Deprotection

-

Prepare a 0.05 M solution of potassium carbonate in anhydrous methanol.

-

Transfer the solid support to a screw-cap vial.

-

Add the potassium carbonate solution to the solid support.

-

Seal the vial and let it stand at room temperature for 4 hours.

-

Transfer the supernatant to a new tube.

-

Neutralize the solution by adding a calculated amount of acetic acid before evaporation.

-

Process the sample as described in the standard deprotection protocol.

Visualization of Key Pathways and Structures

Caption: The phosphoramidite solid-phase oligonucleotide synthesis cycle.

Caption: Common protecting groups in nucleoside phosphoramidites.

Caption: Overview of different oligonucleotide deprotection pathways.

Conclusion

The evolution of protecting groups in nucleoside phosphoramidite chemistry has been a critical enabler of advancements in the synthesis of oligonucleotides. From the robust standard protecting groups to the development of mild and ultra-fast deprotection strategies, these chemical innovations have expanded the toolkit available to researchers and drug developers. The ability to synthesize longer, purer, and more complex oligonucleotides, including those with sensitive modifications, is a direct result of this ongoing evolution. The selection of an appropriate protecting group strategy is a key consideration in modern oligonucleotide synthesis, balancing the demands of synthesis efficiency, deprotection time, and the chemical nature of the desired product.

References

- 1. 2-Amino (n-PAC) deoxy Adenosine CED phosphoramidite | ChemGenes Products [chemgenes.com]

- 2. atdbio.com [atdbio.com]

- 3. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 4. biomers.net | Synthesis - biomers.net Oligonucleotides [biomers.net]

- 5. DNA Oligonucleotide Synthesis [sigmaaldrich.com]

- 6. academic.oup.com [academic.oup.com]

- 7. 4,4'-Dimethoxytrityl group derived from secondary alcohols: are they removed slowly under acidic conditions? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biotage.com [biotage.com]

- 9. blog.biosearchtech.com [blog.biosearchtech.com]

- 10. ntsbio.com [ntsbio.com]

- 11. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 12. glenresearch.com [glenresearch.com]

- 13. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine | MDPI [mdpi.com]

Methodological & Application

Application Notes: Incorporation of DMT-dG(dmf) Phosphoramidite in Therapeutic Oligonucleotide Synthesis

Application Notes and Protocols for the Synthesis of G-Rich Oligonucleotides Using dG(dmf)-Monomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanine-rich (G-rich) nucleic acid sequences are of significant interest in biomedical research and drug development due to their propensity to form stable secondary structures known as G-quadruplexes. These structures are implicated in critical biological processes, including the regulation of gene expression, and are considered promising therapeutic targets. However, the chemical synthesis of G-rich oligonucleotides presents challenges, primarily due to the aggregation of the growing chains on the solid support and the difficulty in achieving complete deprotection of the multiple guanine (B1146940) residues.

The use of 5'-O-Dimethoxytrityl-N2-(N,N-dimethylformamidine)-2'-deoxyguanosine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite (B1245037), commonly referred to as the dG(dmf)-monomer, offers a significant advantage in overcoming these synthetic hurdles. The dimethylformamidine (dmf) protecting group is more labile than the traditional isobutyryl (iBu) group, allowing for faster and milder deprotection conditions. This not only streamlines the synthesis process but also minimizes potential damage to the oligonucleotide, leading to a higher purity and yield of the final G-rich product.[1] This application note provides a comprehensive overview and detailed protocols for the efficient synthesis of G-rich sequences using the dG(dmf)-monomer.

Advantages of dG(dmf)-Monomer for G-Rich Sequence Synthesis

The selection of the appropriate protecting group for the exocyclic amine of deoxyguanosine is critical for the successful synthesis of G-rich oligonucleotides. The dG(dmf)-monomer presents several key advantages over the more conventional dG(iBu)-monomer:

-

Faster Deprotection Kinetics: The dmf group is significantly more labile than the iBu group, allowing for a reduction in deprotection time by approximately four-fold.[1] This accelerates the overall workflow and is particularly beneficial for high-throughput synthesis.

-

Milder Deprotection Conditions: The increased lability of the dmf group permits the use of milder basic conditions for deprotection. This is crucial for the synthesis of oligonucleotides containing sensitive modifications or dyes that might be degraded under harsh deprotection protocols.

-